Dbco-peg12-tco

Antibody Conjugation Bioorthogonal Chemistry Pretargeted Imaging

DBCO-PEG12-TCO is the superior choice for antibody pretargeting and multifunctional probe construction. Its discrete PEG12 spacer acts as a molecular 'umbrella,' preventing TCO burial within hydrophobic antibody surfaces—a critical failure mode of shorter PEG analogs (e.g., DBCO-PEG4-TCO) or PEG-free reagents. This preserves >5-fold higher TCO reactivity and enables greater TCO grafting density, directly translating to enhanced target-to-background ratios in imaging. The dual orthogonal SPAAC/IEDDA reactivity supports a clean, two-step, site-specific conjugation strategy, minimizing payload interference with antigen binding.

Molecular Formula C54H81N3O16
Molecular Weight 1028.2 g/mol
Cat. No. B15552735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDbco-peg12-tco
Molecular FormulaC54H81N3O16
Molecular Weight1028.2 g/mol
Structural Identifiers
InChIInChI=1S/C54H81N3O16/c58-52(55-20-18-53(59)57-46-49-12-7-6-10-47(49)16-17-48-11-8-9-15-51(48)57)19-22-61-24-26-63-28-30-65-32-34-67-36-38-69-40-42-71-44-45-72-43-41-70-39-37-68-35-33-66-31-29-64-27-25-62-23-21-56-54(60)73-50-13-4-2-1-3-5-14-50/h1-2,6-12,15,50H,3-5,13-14,18-46H2,(H,55,58)(H,56,60)/b2-1-
InChIKeyLREIKQBRBHTOTK-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG12-TCO: A Dual Bioorthogonal Heterobifunctional Linker for Advanced Bioconjugation


DBCO-PEG12-TCO (CAS: 2055022-06-3) is a heterobifunctional linker comprising a dibenzocyclooctyne (DBCO) group and a trans-cyclooctene (TCO) group, connected by a discrete 12-unit polyethylene glycol (PEG12) spacer . This compound enables sequential, copper-free bioorthogonal conjugations: the DBCO moiety undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules, while the TCO moiety participates in ultrafast inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines . The PEG12 spacer confers enhanced aqueous solubility and flexibility, making the molecule particularly suited for complex bioconjugation workflows, including antibody functionalization for pretargeted imaging and the assembly of multifunctional probes .

Why DBCO-PEG12-TCO Cannot Be Substituted with Shorter PEG Analogs or PEG-Free TCO Reagents


Substituting DBCO-PEG12-TCO with a shorter PEG analog (e.g., DBCO-PEG4-TCO) or a PEG-free TCO reagent introduces significant performance trade-offs that directly impact experimental outcomes. The PEG12 spacer is not an arbitrary length; it is a critical design element that dictates the reagent's aqueous solubility, its ability to prevent TCO masking by hydrophobic antibody surfaces, and the ultimate reactivity of the conjugated TCO handle. Studies have shown that TCO moieties conjugated directly or via short linkers can be buried within the antibody's hydrophobic core, rendering them inaccessible for subsequent tetrazine ligation [1]. Conversely, the extended, hydrophilic PEG12 chain acts as a molecular 'umbrella', projecting the reactive TCO into the solvent-accessible environment and preserving its functionality [1]. Furthermore, the length of the PEG linker significantly influences the efficiency of TCO grafting onto antibodies, directly modulating the achievable functional density and subsequent in vivo performance [2]. Therefore, selecting a linker based solely on the presence of DBCO and TCO groups, without considering PEG length, can lead to suboptimal conjugation efficiency and compromised downstream assay sensitivity.

Quantitative Evidence for DBCO-PEG12-TCO: Differentiated Performance Data vs. Comparators


PEG12 Linker Enables Higher TCO Grafting Density on Antibodies Compared to PEG4 and PEG0 Linkers

In a direct head-to-head comparison, the PEG12 linker (3) facilitates a significantly higher number of TCO groups conjugated per monoclonal antibody (mAb) compared to both a PEG4 linker (2) and a PEG0 linker (1). This increased grafting efficiency is crucial for amplifying signal in pretargeted imaging applications [1].

Antibody Conjugation Bioorthogonal Chemistry Pretargeted Imaging

Hydrophilic PEG Linkers Preserve TCO Reactivity by Preventing Hydrophobic Masking on Antibodies

A study demonstrated that TCO moieties conjugated to antibodies via standard amine-coupling are often non-reactive due to hydrophobic masking. The introduction of TCO via a hydrophilic PEG linker, such as in the DBCO-PEGn-TCO architecture, fully preserves reactivity. This approach results in a >5-fold enhancement in functional TCO density compared to directly conjugated TCO, without compromising antibody binding affinity [1].

Bioorthogonal Chemistry Antibody Engineering Pretargeting

PEG12 Spacer Confers Significantly Higher Aqueous Solubility Compared to Shorter PEG Linkers

The incorporation of a PEG12 spacer dramatically enhances aqueous solubility. While a DBCO-PEG3-TCO analog exhibits solubility >50 mM in PBS (versus <5 mM for a DBCO-TCO construct lacking PEG) , the extended PEG12 chain is expected to further improve this property. Vendor specifications confirm DBCO-PEG12-TCO is soluble in aqueous buffers and polar organic solvents like DMSO, DMF, and DCM .

Solubility PEGylation Bioconjugation

In Vivo Pretargeting Performance of PEG12-TCO Conjugates vs. Dendrimer Scaffolds

In a colorectal cancer xenograft model, an antibody conjugate (sshuA33-PEG12-TCO) achieved a tumoral uptake of 4.1 ± 1.3 %ID/g at 24 hours post-injection. This performance establishes a baseline for linear PEG linkers, which is contrasted by a dendrimer scaffold (sshuA33-DEN-TCO) that achieved more than double the uptake (8.9 ± 1.9 %ID/g) [1]. This comparative data highlights the distinct pharmacokinetic profiles of different TCO-presenting architectures.

In Vivo Imaging Pretargeted Radioimmunotherapy Pharmacokinetics

Dual Bioorthogonal Handles Enable Sequential, Orthogonal Bioconjugation

DBCO-PEG12-TCO uniquely combines two mutually orthogonal bioorthogonal handles within a single molecule. The DBCO group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azides (second-order rate constant ~1-60 M⁻¹s⁻¹), while the TCO group reacts with tetrazines via inverse-electron-demand Diels-Alder (IEDDA) with ultrafast kinetics (~210 M⁻¹s⁻¹ for TCO-PEG4-DBCO) [REFS-1, REFS-2]. This dual functionality allows for sequential, stepwise conjugations without cross-reactivity.

Click Chemistry SPAAC IEDDA Multifunctional Probes

Optimal Applications of DBCO-PEG12-TCO Based on Quantitative Performance Evidence


Pretargeted Molecular Imaging and Diagnostics

DBCO-PEG12-TCO is ideally suited for constructing antibody-based pretargeting agents. The >5-fold preservation of TCO reactivity conferred by the PEG linker [1] and the higher TCO grafting density compared to shorter PEG analogs [2] are critical for amplifying signal from tetrazine-modified imaging probes. This results in enhanced target-to-background ratios in both in vitro and in vivo imaging applications.

Site-Specific Antibody Functionalization

The dual orthogonal reactivity of DBCO-PEG12-TCO enables a two-step, site-specific conjugation strategy. An antibody is first modified with an azide group (e.g., via enzymatic or genetic incorporation). The DBCO end of the linker is then attached via SPAAC, leaving the TCO group free for a subsequent IEDDA reaction with a tetrazine-bearing payload (e.g., a fluorophore, drug, or chelator) [REFS-1, REFS-2]. This approach minimizes payload interference with antigen binding and ensures homogeneous conjugate populations.

Assembly of Multifunctional Probes for Diagnostics and Drug Delivery

DBCO-PEG12-TCO serves as a versatile scaffold for building complex, multifunctional probes. Its high aqueous solubility [1] and flexible PEG12 spacer allow for the sequential attachment of different functional modules—for example, a targeting ligand (via SPAAC) and a therapeutic or imaging payload (via IEDDA). This is particularly valuable for creating multimodal theranostic agents where controlled spatial separation of functional domains is required.

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